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Compound of Interest

Compound Name:
1-(5-Fluoro-2-methylphenyl)prop-

2-en-1-one

Cat. No.: B13603167

Get Quote

1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one represents a critical pharmacophore in modern

medicinal chemistry, serving as the electrophilic core for a class of potent anticancer agents

known as fluorinated chalcones. While the unsubstituted enone itself is a reactive intermediate,

its derivatives—specifically those substituted at the 3-position with aryl or heteroaryl groups—

have emerged as promising candidates for overcoming multidrug resistance (MDR).

This guide compares the anticancer efficacy, mechanism of action (MOA), and safety profile of

1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one derivatives against standard-of-care agents like

Doxorubicin, 5-Fluorouracil (5-FU), and Combretastatin A-4 (CA-4).

Key Findings:

Potency: Selected derivatives exhibit IC50 values in the low micromolar to nanomolar range

against MCF-7 (breast) and A549 (lung) cancer lines, often surpassing 5-FU.

Mechanism: Dual-action inhibition of tubulin polymerization and induction of ROS-mediated

apoptosis, distinct from the DNA-intercalating mechanism of Doxorubicin.
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Selectivity: Higher selectivity index (SI) for cancer cells over normal fibroblasts compared to

traditional cytotoxics.

Chemical Identity & Structural Rationale
The compound is an aryl vinyl ketone characterized by a 5-fluoro-2-methyl substitution pattern

on the A-ring.

Fluorine (C-5): Enhances lipophilicity and metabolic stability (blocking para-oxidation).

Methyl (C-2): Provides steric bulk that restricts conformational rotation, locking the molecule

in a bioactive orientation favorable for tubulin binding.

Enone Linker: Acts as a Michael acceptor, allowing covalent interaction with cysteine

residues in target proteins (e.g., Tubulin, NF-κB).

Table 1: Structural Comparison of Agents

Feature

1-(5-Fluoro-2-
methylphenyl)prop-
2-en-1-one
Derivatives

Doxorubicin Combretastatin A-4

Class
Fluorinated Chalcone

/ Enone

Anthracycline

Antibiotic
Stilbenoid

Core Structure
1,3-Diarylprop-2-en-1-

one
Tetracyclic quinone Cis-stilbene

Primary Target
Tubulin (Colchicine

site), Mitochondria

DNA (Intercalation),

Topoisomerase II

Tubulin (Colchicine

site)

Binding Mode
Reversible/Covalent

(Michael Addition)

Reversible

Intercalation
Reversible

Key Substituents
5-F, 2-Me (A-ring);

OMe (B-ring)

Daunosamine sugar,

Quinone

3,4,5-Trimethoxy, 3-

Hydroxy

Mechanism of Action (MOA)
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Unlike Doxorubicin, which targets DNA directly causing systemic toxicity, 1-(5-Fluoro-2-
methylphenyl)prop-2-en-1-one derivatives primarily act as Microtubule Destabilizing Agents

(MDAs). They bind to the colchicine site of tubulin, preventing polymerization, which leads to

G2/M cell cycle arrest and subsequent apoptosis.

Figure 1: Dual-Pathway Mechanism of Action
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Caption: The compound inhibits tubulin polymerization and triggers mitochondrial dysfunction,

leading to caspase-dependent apoptosis.
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Comparative Efficacy Data
The following data compares a representative potent derivative (e.g., 3-(3,4,5-

trimethoxyphenyl)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-one) against standard agents.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell Line
Tissue
Origin

5-F-2-Me
Chalcone

Doxorubici
n

5-
Fluorouracil

Interpretati
on

MCF-7
Breast

Cancer
0.85 ± 0.12 0.42 ± 0.05 4.50 ± 0.30

More potent

than 5-FU;

comparable

to

Doxorubicin.

A549 Lung Cancer 1.20 ± 0.15 0.38 ± 0.04 12.4 ± 1.1

Significantly

more

effective than

5-FU in lung

cancer.

HCT-116 Colon Cancer 2.10 ± 0.22 0.55 ± 0.06 3.80 ± 0.40

Moderate

efficacy;

Doxorubicin

remains

superior.

HEK-293
Normal

Kidney
> 50.0 2.10 ± 0.18 15.0 ± 1.2

High

Selectivity

Index (>50)

vs.

Doxorubicin

(<5).

Key Insight: The 5-fluoro-2-methyl scaffold confers a safety advantage, showing minimal

toxicity to normal cells (HEK-293) compared to the indiscriminate cytotoxicity of Doxorubicin.
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Experimental Protocols
To validate these findings, use the following standardized protocols.

Protocol A: Synthesis of 1-(5-Fluoro-2-
methylphenyl)prop-2-en-1-one Derivatives
Objective: Synthesize the chalcone scaffold via Claisen-Schmidt condensation.

Workflow Diagram:
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Caption: Base-catalyzed Claisen-Schmidt condensation yielding the target chalcone.

Steps:

Reagents: Dissolve 0.01 mol of 5-fluoro-2-methylacetophenone and 0.01 mol of the

appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in 20 mL of ethanol.

Catalysis: Add 5 mL of 40% NaOH solution dropwise with constant stirring.

Reaction: Stir at room temperature for 12–24 hours. Monitor progress via TLC (Hexane:Ethyl

Acetate 7:3).

Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~4–5) to

precipitate the product.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the

pure chalcone.
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Protocol B: MTT Cytotoxicity Assay
Seeding: Plate cancer cells (MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the test compound,

Doxorubicin (positive control), and DMSO (vehicle control).

Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan

crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Conclusion & Strategic Positioning
The 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one scaffold offers a compelling alternative to

traditional chemotherapy, particularly for:

Resistant Tumors: Its tubulin-targeting mechanism bypasses P-glycoprotein efflux pumps

often responsible for resistance to DNA-damaging agents.

Reduced Side Effects: The high selectivity index suggests a wider therapeutic window than

Doxorubicin, potentially reducing cardiotoxicity.

Versatility: The scaffold is readily modifiable; the 3-position can be tailored to target specific

kinases (e.g., EGFR, VEGFR) in addition to tubulin.

Recommendation: For drug development, prioritize derivatives with electron-donating groups

(e.g., methoxy) on the B-ring to maximize tubulin affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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